Ibotenic acid, (R)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

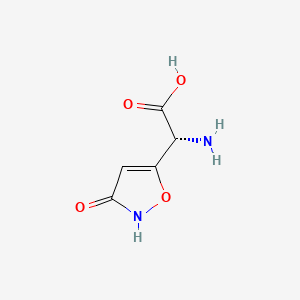

D-Ibotenic Acid is a chemical compound and psychoactive drug which occurs naturally in Amanita muscaria and related species of mushrooms typically found in the temperate and boreal regions of the northern hemisphere. It is a conformationally-restricted analogue of the neurotransmitter glutamate, and due to its structural similarity to this neurotransmitter, acts as a non-selective glutamate receptor agonist. Because of this, ibotenic acid can be a powerful neurotoxin, and is employed as a "brain-lesioning agent" through cranial injections in scientific research.

Applications De Recherche Scientifique

Neurotoxic Research and Brain Lesioning

Ibotenic acid is primarily utilized as a tool for creating selective lesions in animal models, particularly in rats. This application is crucial for studying various neurological conditions and understanding brain function.

- Mechanism of Action : Ibotenic acid acts as an agonist at glutamate receptors, particularly the NMDA receptor. When injected into specific brain regions, it induces excitotoxicity leading to neuronal death. This property allows researchers to study the effects of targeted neuronal loss on behavior and cognitive functions .

- Experimental Protocols : Typical protocols involve stereotactic injections of ibotenic acid into regions such as the hippocampus or substantia nigra. Doses usually range from 5 to 100 ng, depending on the desired extent of lesioning . The lesions produced are semi-selective, affecting pyramidal cells and granule cells while sparing some axonal pathways .

Modeling Neurodegenerative Diseases

Ibotenic acid has been employed to model various neurodegenerative diseases, particularly Alzheimer's disease. Its ability to mimic excitotoxic effects provides insights into disease mechanisms.

- Alzheimer's Disease Research : Studies have shown that ibotenic acid-induced lesions can replicate symptoms associated with Alzheimer's disease, such as impaired learning and memory. For instance, research demonstrated significant alterations in cholinergic transmission and NMDA receptor expression following ibotenic acid administration .

- Therapeutic Evaluation : Researchers use ibotenic acid models to evaluate potential therapeutic agents. For example, resveratrol has been tested for its ability to mitigate the neurotoxic effects of ibotenic acid, showing promise in improving cognitive deficits associated with excitotoxicity .

Investigating Neurotransmitter Systems

Ibotenic acid's role in altering neurotransmitter systems is a key area of investigation. It provides a platform for studying the dynamics of glutamatergic and cholinergic signaling.

- Glutamate Receptor Dynamics : Research indicates that ibotenic acid administration leads to significant changes in the expression of NMDA receptor subunits (NR2A and NR2B). These alterations are associated with behavioral changes in experimental models .

- Cholinergic System Impact : Ibotenic acid also affects cholinergic receptors, with studies noting a decrease in α7-nicotinic acetylcholine receptors following administration, which may relate to cognitive impairments observed in models .

Insights into Calcium Homeostasis

Ibotenic acid's excitotoxic effects are linked to disturbances in calcium homeostasis within neurons.

- Calcium Accumulation Studies : Research has documented local calcium deposits in neurons following ibotenic acid injection. These deposits are indicative of cellular stress and degeneration, providing insights into the pathological processes underlying neurodegeneration .

Case Studies and Experimental Findings

To illustrate the applications of ibotenic acid further, several case studies highlight its significance:

Propriétés

Numéro CAS |

25690-46-4 |

|---|---|

Formule moléculaire |

C5H6N2O4 |

Poids moléculaire |

158.11 g/mol |

Nom IUPAC |

(2R)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m1/s1 |

Clé InChI |

IRJCBFDCFXCWGO-SCSAIBSYSA-N |

SMILES |

C1=C(ONC1=O)C(C(=O)O)N |

SMILES isomérique |

C1=C(ONC1=O)[C@H](C(=O)[O-])[NH3+] |

SMILES canonique |

C1=C(ONC1=O)C(C(=O)[O-])[NH3+] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

D-Ibotenic Acid, Ibotenic acid, (R)-; Ibotenic acid, D- |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.